molecular formula C12H8N2O5S B1607473 Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide CAS No. 30388-70-6

Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide

Cat. No.: B1607473
CAS No.: 30388-70-6
M. Wt: 292.27 g/mol
InChI Key: WCZWCGYJADVMJH-UHFFFAOYSA-N
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Description

Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide ( 30388-70-6) is a complex organosulfur compound with a molecular weight of 292.27 g/mol and the canonical SMILES of C1=CC=C(C(=C1) N+ [O-])S(=O)C2=CC=CC=C2 N+ [O-] . This compound, also systematically named 1-nitro-2-(2-nitrophenyl)sulfinylbenzene, features a sulfinyl bridge connecting two nitrobenzene rings, creating a symmetrical bis-aromatic system that serves as a valuable model for investigating the electronic and steric effects governing reactivity in complex organosulfur molecules . The presence of both sulfinyl functionality, with the sulfur atom in the +4 oxidation state, and strong electron-withdrawing nitro groups makes this compound a subject of significant academic interest in the fields of organosulfur chemistry and synthetic methodology development . Researchers utilize this architecture to explore fundamental reactivity patterns, including novel redox properties and selective chemical transformations, which can contribute to the development of new synthetic methods for accessing sulfur-nitrogen containing heterocycles . The structural motif present in this compound represents an evolution in sulfinyl chemistry research, combining the well-established chemistry of nitroaromatic compounds with the unique reactivity of the sulfinyl functional group . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use. All information provided is for scientific reference.

Properties

IUPAC Name

1-nitro-2-(2-nitrophenyl)sulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5S/c15-13(16)9-5-1-3-7-11(9)20(19)12-8-4-2-6-10(12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZWCGYJADVMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184470
Record name Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide
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Molecular Weight

292.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30388-70-6
Record name Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide
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Record name MLS003171485
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Record name Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Nitro-2-(2-nitrophenyl)sulfinylbenzene
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Biological Activity

Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide, with the molecular formula C12H8N2O5S and CAS number 30388-70-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies and findings related to its pharmacological properties.

PropertyValue
Molecular FormulaC12H8N2O5S
Molecular Weight292.27 g/mol
PurityTypically 95%
CAS Number30388-70-6
IUPAC Name1-nitro-2-(2-nitrophenyl)sulfinylbenzene

This compound is characterized by its sulfinyl and hydroxy functional groups, which are often associated with various biological activities, including antioxidant and anticancer properties.

Antioxidant Activity

Research indicates that compounds containing hydroxy and sulfinyl groups often exhibit significant antioxidant activity. In vitro studies have shown that derivatives of similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in cells. For instance, compounds with similar functionalities demonstrated improved antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Compounds structurally related to this compound have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines, indicating potential for use in cancer treatment . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of sulfinyl-containing compounds on human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and others. Results indicated that certain derivatives exhibited selective cytotoxicity, particularly against MCF-7 cells, with IC50 values as low as 1.2 μM .
  • Antioxidant Mechanisms : Another study investigated the antioxidant mechanisms of similar compounds in inducing oxidative stress in tumor cells. The results confirmed that these compounds could mitigate oxidative damage, suggesting a protective role against cancer cell proliferation .

Toxicological Profile

This compound has also been assessed for its toxicological properties. Preliminary data suggest that while it exhibits beneficial biological effects, caution should be exercised due to potential cytotoxicity at higher concentrations .

Comparison with Similar Compounds

Table 1: Key Properties of Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane Oxide and Hypothetical Analogs

Property Target Compound 1,1′-Sulfonylbis(2-nitrobenzene) (Hypothetical) 1,1′-Sulfinylbis(3-nitrobenzene) (Hypothetical)
Molecular Formula C₁₂H₈N₂O₅S C₁₂H₈N₂O₆S C₁₂H₈N₂O₅S
Molecular Weight (g/mol) 292.267 308.267 292.267
Functional Groups 2×NO₂, 1×S=O 2×NO₂, 1×SO₂ 2×NO₂, 1×S=O (meta-substituted)
Sulfur Oxidation State +4 +6 +4
Chirality Present (sulfinyl group) Absent (sulfonyl is achiral) Present
Thermal Stability Not reported Likely higher (SO₂ groups stabilize) Not reported

Key Observations:

Sulfonyl vs.

Chirality : The sulfoxide group in the target compound introduces stereochemical complexity absent in sulfonyl analogs, making it relevant for enantioselective synthesis .

Nomenclature and Structural Identity

The compound is interchangeably referred to as:

  • This compound (IUPAC name).
  • 1,1′-Sulfinylbis(2-nitrobenzene) (common name).
  • 1-Nitro-2-[(2-nitrophenyl)sulfinyl]benzene (alternative systematic name) .

This multiplicity of names underscores the importance of standardized identifiers (e.g., CAS 30388-70-6, InChIKey: UFDJKJYQFFXQJQ-UHFFFAOYSA-N) for unambiguous chemical referencing .

Preparation Methods

Synthesis of Diphenyl Sulfoxide Intermediate

The core diphenyl sulfoxide structure is generally prepared by oxidation of a diphenyl sulfide precursor. Common oxidizing agents include:

Oxidizing Agent Conditions Yield (%) Notes
m-Chloroperbenzoic acid (m-CPBA) Room temperature, dichloromethane 75-85 Mild, selective sulfoxidation
Hydrogen peroxide (H2O2) + catalyst Aqueous solvent, mild heating 60-80 Environmentally friendly, slower
Oxone (potassium peroxymonosulfate) Acetonitrile-water mixture 70-90 Efficient, scalable

This oxidation step must be controlled to prevent overoxidation to sulfone.

Introduction of Hydroxy(oxido)amino Group

The hydroxy(oxido)amino functionality (–NHOH) is typically introduced by reaction of an amino group with hydroxylamine derivatives or via oxidation of amino groups under controlled conditions. Methods include:

  • Treatment of ortho-aminophenyl sulfoxides with hydroxylamine hydrochloride in the presence of base,
  • Oxidative conversion of amino groups using mild oxidants like sodium periodate or lead tetraacetate.

Reaction parameters such as pH, temperature, and solvent polarity are critical to avoid side reactions and degradation.

Formation of Azane Oxide Moiety

The azane oxide (N-oxide) is formed by oxidation of the nitrogen atom in the amino or hydroxylamine group. Typical reagents include:

  • Peracids such as m-CPBA,
  • Hydrogen peroxide under acidic or neutral conditions.

This step requires careful stoichiometric control to prevent overoxidation or ring cleavage.

Detailed Preparation Procedure (Representative Example)

Step Reagents & Conditions Description Yield (%)
1 Diphenyl sulfide + m-CPBA, DCM, 0-25°C, 2 h Selective oxidation to diphenyl sulfoxide 80
2 ortho-Aminophenyl sulfoxide + hydroxylamine HCl + base (NaOH), ethanol, reflux 4 h Introduction of hydroxy(oxido)amino group 70
3 Product + m-CPBA, DCM, 0°C to RT, 1 h Formation of azane oxide (N-oxide) 65

Purification is typically performed by recrystallization or chromatographic techniques.

Research Findings and Optimization

  • Selectivity: Controlling oxidation levels is crucial. Overoxidation leads to sulfone formation, which is undesirable.
  • Solvent Effects: Polar aprotic solvents like dichloromethane favor selective oxidation; protic solvents can cause hydrolysis.
  • Temperature: Lower temperatures during oxidation steps improve selectivity and reduce side products.
  • pH Control: For hydroxylamine introduction, slightly basic conditions favor amination without decomposition.

Summary Table of Preparation Parameters

Parameter Optimal Range/Condition Effect on Synthesis
Oxidant type m-CPBA, Oxone, H2O2 Selectivity and yield
Temperature 0–25°C during oxidation Minimizes overoxidation
Solvent Dichloromethane, Acetonitrile Solubility and reaction rate
pH Slightly basic (pH 8-9) for amination Stability of hydroxy(oxido)amino group
Reaction time 1–4 hours per step Completeness of conversion

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies functional groups (e.g., sulfinyl protons at δ 3.1–3.3 ppm, hydroxy signals broadened due to hydrogen bonding) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 305.12 (calculated for C₁₄H₁₃N₂O₄S⁺) with <2 ppm error .
  • HPLC-PDA : Use a C18 column (ACN:H₂O + 0.1% TFA) to assess purity (>95% at 254 nm). Retention time ~8.2 min under isocratic conditions .

How does the redox behavior of the sulfinyl and oxido groups influence reactivity in biological systems?

Advanced Research Focus
The sulfinyl group (-S(O)-) acts as a redox-active site, participating in reversible oxidation-reduction cycles. For example:

  • Reduction : Sodium dithionite (Na₂S₂O₄) converts sulfinyl to thioether, altering electron distribution and potentially deactivating biological targets .
  • Oxidation : In vivo, cytochrome P450 enzymes may oxidize sulfinyl to sulfonyl (-SO₂-), modifying bioavailability. Monitor via LC-MS/MS in hepatocyte assays .
    Controlled redox studies (cyclic voltammetry) show a reduction potential of −0.85 V vs. Ag/AgCl, indicating moderate electron-withdrawing effects .

What methodological approaches resolve contradictions in reported biological activity data?

Advanced Research Focus
Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM against S. aureus) arise from assay conditions:

  • Inoculum Size : Standardize to 1×10⁶ CFU/mL in Mueller-Hinton broth to minimize variability .
  • Redox Buffers : Include 1 mM glutathione to mimic intracellular conditions, as thiols may reduce sulfinyl groups and alter activity .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., hydroxylamine derivatives) that may contribute to off-target effects .

How do substituent modifications at the phenyl rings affect biological target engagement?

Advanced Research Focus
Comparative studies with analogs reveal:

  • Hydroxy Group Positioning : Para-hydroxy substitution enhances hydrogen bonding with bacterial DNA gyrase (ΔG = −9.2 kcal/mol vs. −6.8 kcal/mol for meta-substituted analogs) .
  • Sulfinyl vs. Sulfonyl : Sulfinyl derivatives show 3-fold higher binding affinity to fungal CYP51 (Kd = 12 nM) due to optimal steric bulk, while sulfonyl analogs exhibit irreversible inhibition .
  • Amino Group Functionalization : Acetylation of the amino group reduces cytotoxicity (HeLa cell IC₅₀ from 8 µM to >100 µM) but abolishes antifungal activity .

What strategies stabilize this compound under experimental storage conditions?

Advanced Research Focus
Degradation pathways include:

  • Hydrolysis : Sulfinyl groups hydrolyze to sulfonic acids in aqueous buffers (pH >7). Store lyophilized at −20°C under argon .
  • Photodegradation : UV light (λ = 254 nm) induces radical formation. Use amber vials and conduct experiments under low-light conditions .
  • Thermal Stability : TGA shows decomposition onset at 120°C. Avoid heating above 60°C during formulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide
Reactant of Route 2
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Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide

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